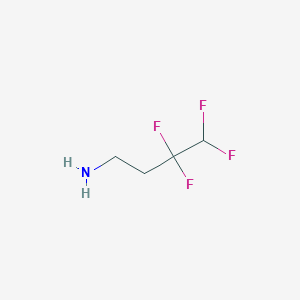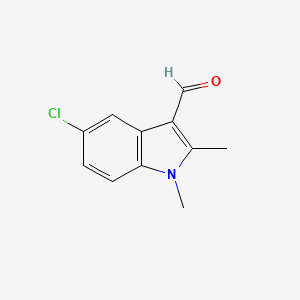
tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methanesulfonylethenyl group, and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonyl chloride, tert-butyl alcohol, and various catalysts and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results .
化学反応の分析
Types of Reactions
tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonylethenyl group to a methanesulfonyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methanesulfonyl derivatives .
科学的研究の応用
tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl 4-(1-methanesulfonylethenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate include:
- tert-Butyl piperidin-4-ylcarbamate
- 1-Tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene
- Tert-butyl 4-{1-[4-(1-methanesulfonyl-1,2,3,6-tetrahydropyridin-4-yl)phenoxy]ethyl}piperidine-1-carboxylate .
Uniqueness
Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .
特性
分子式 |
C13H21NO4S |
|---|---|
分子量 |
287.38 g/mol |
IUPAC名 |
tert-butyl 4-(1-methylsulfonylethenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4S/c1-10(19(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h6H,1,7-9H2,2-5H3 |
InChIキー |
NQHFKDKNVIIYQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


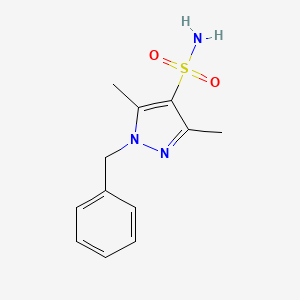
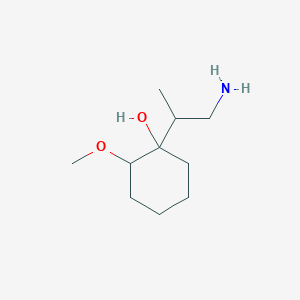
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
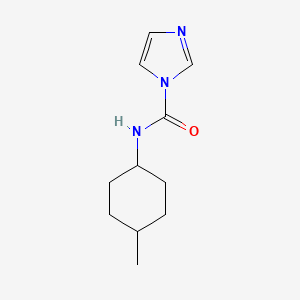
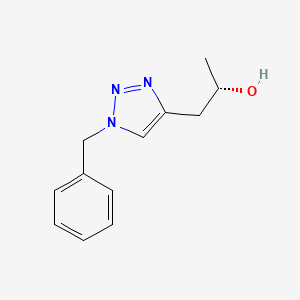
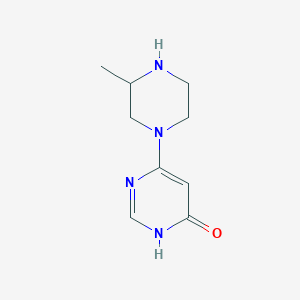

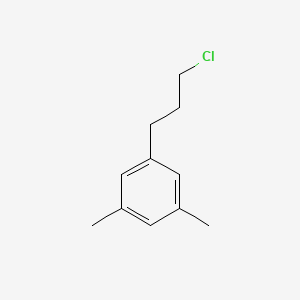
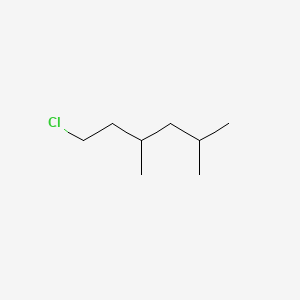
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
